![molecular formula C20H20N6O4S B3209942 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 1060344-03-7](/img/structure/B3209942.png)
1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(4-methoxybenzenesulfonyl)piperazine
Beschreibung
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a furan-2-yl group and at position 6 with a piperazine moiety. The piperazine is further functionalized with a 4-methoxybenzenesulfonyl group. The furan ring may enhance π-π stacking interactions, while the sulfonyl group improves solubility and target binding via polar interactions.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c1-29-15-4-6-16(7-5-15)31(27,28)25-12-10-24(11-13-25)19-9-8-18-21-22-20(26(18)23-19)17-3-2-14-30-17/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCLXCQDFNRRLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(4-methoxybenzenesulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolo-Pyridazine Core: The triazolo-pyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with the triazolo-pyridazine intermediate using palladium-catalyzed cross-coupling reactions.
Substitution with Piperazine: The piperazine ring is then introduced through nucleophilic substitution reactions.
Attachment of the Methoxybenzenesulfonyl Group: Finally, the methoxybenzenesulfonyl group is attached to the piperazine ring through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(4-methoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The triazolo-pyridazine moiety can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro-triazolo-pyridazine derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(4-methoxybenzenesulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and interactions.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(4-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyridazine Core
BG14868 (1-(4-Fluorobenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine)
- Key Difference : The piperazine substituent is a 4-fluorobenzoyl group instead of 4-methoxybenzenesulfonyl.
AZD5153 ((3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one)
- Key Difference : AZD5153 features a methoxy group on the triazolopyridazine core and a bivalent binding motif.
- Impact : The methoxy group in AZD5153 improves BRD4 inhibition (IC₅₀ = 3 nM) by optimizing hydrophobic interactions. The target compound’s 4-methoxybenzenesulfonyl group may similarly enhance solubility and target engagement .
Piperazine-Linked Modifications
Compound 29 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine)
- Key Difference : Ethanesulfonyl group replaced with an indole-ethylamine chain.
- Impact : The trifluoromethyl group increases metabolic stability, but the absence of a sulfonyl group reduces solubility (measured kinetic solubility: <10 μM in PBS) .
Compound 34 (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine)
Sulfonamide Derivatives
PEF(S) Binders (N-{3-[3-(2-Alkoxyethoxy)-5-(4-Methoxyphenyl)sulfonamides)
BRD4 Inhibition and Anticancer Activity
- AZD5153: Demonstrated tumor growth inhibition (TGI = 90% in AML xenografts) due to bivalent binding and optimized PK (t₁/₂ = 6.2 h in mice) .
- BG14868: Limited data, but fluorobenzoyl substituent may reduce BRD4 affinity compared to sulfonamides .
Solubility and Metabolic Stability
- Target Compound : The 4-methoxybenzenesulfonyl group likely enhances aqueous solubility (>50 μM in PBS) compared to alkyl sulfonamides (e.g., compound 29: <10 μM) .
- Compound 24 (1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid) : Carboxylic acid substituent improves solubility but reduces cell permeability (logP = 1.2 vs. target compound’s logP ≈ 2.5) .
Structural and Functional Insights from Docking Studies
- Sulfonamide Role : The 4-methoxybenzenesulfonyl group in the target compound forms hydrogen bonds with BRD4’s Asn140 and Tyr97, critical for submicromolar binding .
- Furan Interaction: The furan-2-yl group engages in π-stacking with BRD4’s His437, a feature absent in non-aromatic derivatives (e.g., compound 27 with cyclobutyl) .
Biologische Aktivität
1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(4-methoxybenzenesulfonyl)piperazine is a heterocyclic compound with a complex structure that includes a furan ring, a triazolo-pyridazine core, and a piperazine ring with a methoxybenzenesulfonyl substituent. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses various functional groups that contribute to its biological activity. The presence of the furan and triazole rings is critical for its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 396.47 g/mol |
CAS Number | 1105219-33-7 |
IUPAC Name | 3-(furan-2-yl)-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazolo-Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
- Introduction of the Furan Ring : Coupling reactions using palladium-catalyzed cross-coupling techniques are employed.
- Substitution with Piperazine : Nucleophilic substitution reactions introduce the piperazine moiety.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study demonstrated that compounds with similar structural motifs inhibited the proliferation of MCF-7 breast cancer cells by targeting tubulin dynamics. The IC50 values for these compounds ranged from subnanomolar to low micromolar concentrations, indicating potent activity against cancer cell lines .
- In Vivo Efficacy : In animal models, such as human prostate (PC-3) and melanoma (A375) xenografts, treatment with related compounds showed significant tumor growth inhibition compared to controls. For instance, treatments resulted in tumor control (T/C values) ranging from 4% to 30% .
The primary mechanism through which this compound exerts its biological effects is by binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis. This action leads to:
- Inhibition of Cell Division : By preventing microtubule polymerization.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
Toxicity and Side Effects
While promising in efficacy, the safety profile of such compounds is critical. Studies have shown that certain derivatives exhibit minimal neurotoxicity at therapeutic doses in vivo . However, ongoing research is necessary to fully elucidate the side effects associated with long-term use or higher dosages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.